1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of chlorodifluoromethyl and dichlorofluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene typically involves halogenation reactions. One common method is the reaction of benzene with chlorodifluoromethane and dichlorofluoromethane in the presence of a catalyst such as aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective substitution of hydrogen atoms on the benzene ring with halogenated methyl groups .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully dehalogenated products.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene involves its interaction with molecular targets through its halogenated groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene can be compared with other halogenated benzenes, such as:
- 1,2-Dichlorobenzene
- 1,4-Difluorobenzene
- 1-Chloro-2-(dichlorofluoromethyl)benzene
These compounds share similar structural features but differ in the type and position of halogen substituents. The unique combination of chlorodifluoromethyl and dichlorofluoromethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-7(10,12)5-1-3-6(4-2-5)8(11,13)14/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAZLNVKVRNSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Cl)C(F)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346782 |
Source
|
Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-95-0 |
Source
|
Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.